Cas no 4440-90-8 (4,5-dimethyl-1,3,2-dioxathiolane 2-oxide)

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide is a cyclic sulfite ester characterized by its unique structural and reactive properties. This compound is notable for its stability and utility as a key intermediate in organic synthesis, particularly in the preparation of sulfur-containing derivatives. Its cyclic dioxathiolane framework offers controlled reactivity, making it suitable for selective transformations. The presence of methyl substituents enhances steric and electronic effects, influencing its behavior in reactions such as nucleophilic substitutions or oxidative processes. This compound is also of interest in materials science due to its potential as a precursor for functionalized polymers or ligands. Its well-defined structure ensures reproducibility in synthetic applications.
4,5-dimethyl-1,3,2-dioxathiolane 2-oxide structure
4440-90-8 structure
Product Name:4,5-dimethyl-1,3,2-dioxathiolane 2-oxide
CAS No:4440-90-8
MF:C4H8O3S
MW:136.169520378113
MDL:MFCD00044413
CID:855267
PubChem ID:97910
Update Time:2025-10-30

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide Chemical and Physical Properties

Names and Identifiers

    • 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide
    • sym-Dimethylethylene sulfite
    • 4,5-Dimethyl-2-oxo-1,3.2-dioxathiolane
    • 4,5-Dimethyl-[1,3,2]dioxathiolane 2-oxide
    • 2,3-Butanediol,cyclic sulfite
    • 2,3-butylene sulfite
    • 2,cyclic sulfite
    • 4,5-Dimethyl-1,3,2-dioxathiolan-2-oxid
    • 4,5-Dimethyl-1,3-dioxa-2-thiolan-2-oxid
    • EINECS 224-661-1
    • 2,3-Butanediol, cyclic sulfite
    • E85528
    • 4440-90-8
    • DTXSID70963214
    • SCHEMBL4889631
    • E?-dioxathiolan-2-one
    • AKOS030229147
    • NSC527769
    • 4,5-dimethyl-2-oxo-1,3,2-dioxathiolane
    • NSC56552
    • 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide #
    • DB-070550
    • 4,5-Dimethyl-1,3,2lambda~4~-dioxathiolan-2-one
    • NSC-527769
    • 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2-oxide
    • 4,5-DIMETHYL-1,3,2??-DIOXATHIOLAN-2-ONE
    • 2, cyclic sulfite
    • NSC 56552
    • NS00047788
    • 4,5-dimethyl-1,3,2
    • erythro-2,3-butanediyl sulfite
    • 1,2-Dioxathiolane, 4,5-dimethyl-, 2-oxide
    • AS-64821
    • 4,5-Dimethyl-1,3,2-dioxathiolane2-oxide
    • NSC-56552
    • MDL: MFCD00044413
    • Inchi: 1S/C4H8O3S/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3
    • InChI Key: SAPINXZHMGNTEC-UHFFFAOYSA-N
    • SMILES: S1(=O)OC(C)C(C)O1

Computed Properties

  • Exact Mass: 136.01900
  • Monoisotopic Mass: 136.01941529g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • PSA: 54.74000
  • LogP: 1.25460

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide Security Information

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,5-dimethyl-1,3,2-dioxathiolane 2-oxide Pricemore >>

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Additional information on 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide (CAS No. 4440-90-8): An Overview of Its Structure, Properties, and Applications

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide (CAS No. 4440-90-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of dioxathiolanes and is characterized by its unique molecular structure and chemical properties. In this article, we will delve into the structure, synthesis, properties, and applications of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide, highlighting its importance in various scientific and industrial contexts.

Molecular Structure and Synthesis

The molecular formula of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide is C6H10O3S. The compound features a five-membered ring containing two oxygen atoms and one sulfur atom, with two methyl groups attached to the carbon atoms at positions 4 and 5. The presence of the oxide group at position 2 further contributes to its unique chemical reactivity.

The synthesis of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide can be achieved through various methods. One common approach involves the reaction of dimethyl sulfide with an appropriate epoxide in the presence of a suitable oxidizing agent. This method has been extensively studied and optimized to yield high-purity products with good yields. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic routes that minimize waste and reduce the use of hazardous reagents.

Physical and Chemical Properties

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide is a colorless liquid with a characteristic odor. It has a molecular weight of approximately 166.21 g/mol and a boiling point around 170°C at atmospheric pressure. The compound is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but is sparingly soluble in water.

The chemical reactivity of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide is primarily attributed to its dioxathiolane ring structure and the oxide group. It can undergo various reactions such as nucleophilic substitution, elimination, and ring-opening reactions. These properties make it a valuable intermediate in the synthesis of more complex organic molecules.

Analytical Methods

The accurate identification and quantification of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide are crucial for both research and industrial applications. Several analytical techniques have been developed to characterize this compound. Gas chromatography (GC) coupled with mass spectrometry (MS) is commonly used for its high sensitivity and specificity. Liquid chromatography (LC) with UV or MS detection is also employed for quantitative analysis in complex matrices.

Infrared (IR) spectroscopy is another useful tool for identifying the characteristic functional groups in 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide. The IR spectrum typically shows absorption bands corresponding to C-O-C stretches around 1000 cm-1, C-S stretches around 700 cm-1, and O=S=O stretches around 1080 cm-1.

Applications in Organic Synthesis

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide has found numerous applications in organic synthesis due to its unique reactivity profile. One notable application is its use as a sulfur-transfer reagent in the synthesis of sulfur-containing compounds. The compound can efficiently transfer sulfur atoms to various substrates under mild conditions, making it a valuable tool for synthetic chemists.

In addition to sulfur transfer reactions, 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide can also serve as a protecting group for functional groups such as thiols and alcohols. Its ability to form stable adducts with these functional groups allows for their temporary protection during multi-step syntheses. Once the desired transformations are complete, the protecting group can be selectively removed using appropriate deprotection conditions.

Mechanistic Studies and Recent Research Advances

Mechanistic studies on the reactions involving 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide have provided valuable insights into its reactivity patterns. For instance, recent research has elucidated the role of nucleophilic attack on the oxide group in initiating ring-opening reactions. These studies have not only enhanced our understanding of the fundamental chemistry but also guided the development of new synthetic methodologies.

In one notable study published in the Journal of Organic Chemistry (JOC), researchers demonstrated a novel catalytic system that enables selective ring-opening reactions of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide. The use of a palladium catalyst facilitated the formation of specific products with high regioselectivity and stereoselectivity. This work highlights the potential of using transition metal catalysts to control complex reaction pathways involving this compound.

Biochemical Applications strong> p > < p >In addition to its role in organic synthesis ,< strong >4 ,5 -dimethyl -1 ,3 ,2 -dioxathiolane 2 -oxide strong >has shown promise in biochemical research . The compound 's ability to participate in sulfur transfer reactions makes it relevant for studying biological processes involving sulfur metabolism . For example , recent studies have explored its potential as a tool for probing thiol redox biology , which plays a crucial role in cellular signaling pathways . p > < p >Moreover ,< strong >4 ,5 -dimethyl -1 ,3 ,2 -dioxathiolane 2 -oxide strong >has been investigated for its potential therapeutic applications . Researchers have evaluated its effects on various biological targets , including enzymes involved in oxidative stress responses . Preliminary findings suggest that it may exhibit antioxidant properties , which could be beneficial for treating conditions characterized by oxidative damage . p > < p >< strong >Conclusion strong > p > < p >< strong >4 ,5 -dimethyl -1 ,3 ,2 -dioxathiolane 2 -oxide strong >( CAS No . 4440 -90 -8 ) is a multifaceted compound with significant implications in both synthetic chemistry and biochemical research . Its unique molecular structure endows it with diverse chemical reactivity , making it an invaluable intermediate in organic synthesis . Furthermore , ongoing research continues to uncover new applications for this compound , highlighting its potential impact on various scientific fields . As our understanding of its properties deepens , we can anticipate even more innovative uses for< strong >4 ,5 -dimethyl -1 ,3 ,2 -dioxathiolane 2 -oxide strong >in future studies . p > article > response >

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